molecular formula C15H19NO4 B586196 N,4-Diacetyl-L-phenylalanine Ethyl Ester CAS No. 1354641-70-5

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Cat. No.: B586196
CAS No.: 1354641-70-5
M. Wt: 277.32
InChI Key: BEROPRXTIBCBSZ-AWEZNQCLSA-N
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Description

N,4-Diacetyl-L-phenylalanine Ethyl Ester, with the CAS number 1354641-70-5, is an organic compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . This phenylalanine derivative is characterized by the ethyl esterification of the carboxylic acid group and acetylation of both the primary amine and the phenyl ring's 4-position. The compound is supplied with a purity greater than 95% . As a modified amino acid, its core research value lies in its potential as a building block or intermediate in organic synthesis and biochemical studies. The structural motif of phenylalanine is fundamental in studying self-assembly processes and amyloid formation, which are linked to metabolic disorders such as phenylketonuria (PKU) . Furthermore, diacetyl moieties are of significant interest in food and flavor science, as diacetyl is a volatile compound found naturally in many fermented products and fruits, and is known to influence biochemical pathways in plants, such as inhibiting the phenylpropanoid metabolism responsible for enzymatic browning . Researchers may employ this compound in the development of novel peptides, investigation of flavor compound biosynthesis, or as a precursor in pharmaceutical research. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1354641-70-5

Molecular Formula

C15H19NO4

Molecular Weight

277.32

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1

InChI Key

BEROPRXTIBCBSZ-AWEZNQCLSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. One common method involves the use of acetic anhydride for acetylation and ethanol for esterification. The reaction conditions often include the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,4-Diacetyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N,4-Diacetyl-L-phenylalanine Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its hydrolysis to release L-phenylalanine and acetic acid. The released L-phenylalanine can then participate in various metabolic pathways, including protein synthesis and neurotransmitter production. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylated Aromatic Amino Acid Ethyl Esters

N,4-Diacetyl-L-phenylalanine Ethyl Ester belongs to a broader class of N-acetylated aromatic amino acid esters. Key analogs include:

Compound Structural Differences Key Properties/Applications References
N-Acetyl-L-phenylalanine ethyl ester Single acetyl group (N-acetyl), no 4-acetyl Model compound for UV spectroscopy; used to study solvent and temperature effects on absorbance
N-Acetyl-L-tyrosine ethyl ester Para-hydroxyl group on phenyl ring Exhibits redshifted absorbance due to phenolic –OH; higher polarity
N-Acetyl-L-tryptophan ethyl ester Indole ring instead of phenyl Stronger absorbance in UV range; used in protein folding studies






Key Findings from Spectroscopic Studies:

  • Temperature Dependence : Derivatives with electron-rich aromatic groups (e.g., tryptophan’s indole) show greater temperature-induced absorbance shifts. For example, N-acetyl-L-tryptophan ethyl ester exhibits a ~15 nm shift between 0–100°C, compared to ~8 nm for phenylalanine derivatives .
  • Solvent Effects: In solvents with low dielectric constants (e.g., methanol-water mixtures), N-acetyl-L-tyrosine ethyl ester demonstrates a 15% larger peak shift than phenylalanine analogs due to hydrogen bonding with the –OH group .
Enzyme Inhibitors
  • N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester: A potent inhibitor of chymotrypsin-like serine proteases (kinact/Ki = 630,000 M⁻¹s⁻¹). The ethyl ester group facilitates specific acyl-enzyme formation, while the 4-cyanophenyl substituent stabilizes the intermediate . In contrast, this compound lacks enzyme-targeting moieties, highlighting how structural modifications dictate biological activity.
Antithrombic Agents
  • N(α)-lauroyl-L-arginine ethyl ester (LAE) : Inhibits thrombin (Ki = 1.92 µM) via electrostatic interactions with its guanidinium group . Unlike LAE, this compound’s acetyl groups reduce basicity, limiting such interactions.

Physicochemical Properties of Para-Substituted Phenylalanine Esters

Compound Substituent Solubility (Water) λmax (nm) Chiral Selectivity (α)
This compound 4-Acetyl Low 258 Not reported
4-Nitro-L-phenylalanine methyl ester 4-Nitro Very low 272 α = 1.12 (GC)
Mandelic acid ethyl ester –OH, –COOEt Moderate 265 α = 1.25 (GC, 25°C)

Notes:

  • Electron-Withdrawing Groups (e.g., nitro, acetyl) : Reduce solubility but enhance UV absorbance intensity .
  • Chiral Recognition : Ethyl esters with bulky substituents (e.g., mandelic acid’s –OH) exhibit higher chiral selectivity in chromatographic separations .

Q & A

Q. What are the optimal synthetic routes for N,4-Diacetyl-L-phenylalanine Ethyl Ester, and how can purity be validated?

The synthesis of this compound typically involves acetylation and esterification steps. For example, analogous compounds like N-acetyl-L-phenylalanine ethyl ester are synthesized via acetylation of L-phenylalanine followed by esterification with ethanol. Key parameters include reaction temperature (e.g., 40°C for esterification), solvent selection (e.g., anhydrous ethanol), and purification via recrystallization . Purity validation requires HPLC or GC-MS for chemical analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation. The CRC Handbook of Chemistry and Physics provides authoritative reference data (e.g., molecular weight: 221.25 g/mol) for cross-verification .

Q. How can temperature and solvent dielectric constant affect the spectroscopic characterization of this compound?

Temperature-dependent absorbance spectroscopy (e.g., second-derivative UV-Vis) reveals shifts in aromatic amino acid derivatives’ absorbance peaks. For N-acetyl-L-phenylalanine ethyl ester, increasing temperature (0–100°C) reduces absorbance intensity due to thermal denaturation, while solvent dielectric constants (e.g., water vs. methanol) alter peak positions via solvatochromic effects. Experimental protocols should include controlled temperature ramps (e.g., 10–35°C) and solvent mixtures (e.g., DMSO/water) to isolate dielectric impacts .

Q. What are the stability considerations for this compound under acidic or enzymatic conditions?

Stability studies on analogous esters (e.g., L-phenylalanine ethyl ester) show susceptibility to nitrous acid deamination in acidic media (1 N H₂SO₄), with reaction rates influenced by solvent polarity and substituent effects. For enzymatic stability, avoid proteases like chymotrypsin, which hydrolyze ester bonds. Storage recommendations include anhydrous conditions at −15°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of enzyme inhibitors based on this compound?

SAR analysis of related inhibitors (e.g., chymotrypsin-like serine protease inhibitors) highlights critical structural features:

  • Ester groups enforce specific acyl-enzyme intermediates (e.g., ethyl esters enhance acylation kinetics).
  • Aromatic substituents (e.g., 4-cyanophenyl) stabilize enzyme-inhibitor complexes via hydrophobic interactions.
  • Side-chain modifications (e.g., β-substituents) slow deacylation rates, prolonging inhibition. Kinetic parameters (e.g., kinact/Ki = 630,000 M⁻¹s⁻¹) should be quantified using stopped-flow assays .

Q. What computational methods predict the solvent-dependent spectral behavior of this compound?

Quantum mechanical (QM) analysis, as applied to N-acetyl-L-phenylalanine ethyl ester, models temperature- and solvent-dependent absorbance shifts. Density functional theory (DFT) calculations correlate solvent dielectric constants (ε) with spectral peak positions. For example, methanol/water mixtures (ε = 32.6) induce redshifted peaks compared to pure water (ε = 80.1). MD simulations further validate solvent-shell dynamics .

Q. How do conflicting data on synthetic yields (e.g., 76% vs. 96%) inform optimization strategies?

Yield discrepancies arise from variables like catalyst purity (e.g., acetyl chloride vs. HCl), stoichiometric ratios, and reaction time. Design of experiments (DoE) approaches, such as central composite design (CCD), optimize parameters like temperature (40–60°C) and ethanol concentration. For example, a CCD study on ethyl ester synthesis achieved 96% yield by tuning substrate molar ratios .

Q. What methodologies track the metabolic fate of deuterated analogs in biological systems?

Deuterated esters (e.g., Ethyl beta-Alanine-2,2,3,3-d4 Ester) enable metabolic tracing via LC-MS/MS. Isotopic labeling at specific positions (e.g., β-carbon) permits distinguishing parent compounds from metabolites. Hydrolysis rates are quantified using kinetic isotope effects (KIE), while imaging mass spectrometry localizes tissue distribution .

Data Contradictions and Resolution

Q. How can researchers reconcile conflicting reports on ester stability in polar vs. nonpolar solvents?

Polar solvents (e.g., water) accelerate hydrolysis via nucleophilic attack, while nonpolar solvents (e.g., ethyl acetate) stabilize esters. Contradictions arise from solvent purity (e.g., trace water in DMSO) or measurement techniques (e.g., NMR vs. UV-Vis). Controlled experiments using Karl Fischer titration for water content and Arrhenius plots for temperature-dependent degradation resolve discrepancies .

Methodological Resources

  • Spectral Data : CRC Handbook of Chemistry and Physics (melting point: 93°C; solubility in ethanol) .
  • Kinetic Assays : Stopped-flow fluorimetry for kinact/Ki determination .
  • Synthetic Protocols : Immobilized enzyme reactors (e.g., thermolysin in polyurethane) for enantioselective synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,4-Diacetyl-L-phenylalanine Ethyl Ester
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N,4-Diacetyl-L-phenylalanine Ethyl Ester

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